

Zafirlukast-d6 certificate of analysis interpretation

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An In-Depth Technical Guide to Interpreting a Zafirlukast-d6 Certificate of Analysis

Introduction

Zafirlukast-d6 is the deuterated form of Zafirlukast, an oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1] In drug development and research, particularly in pharmacokinetic and metabolic studies, deuterated standards like **Zafirlukast-d6** are indispensable. They serve as ideal internal standards for quantitative analysis by mass spectrometry due to their nearly identical chemical properties to the parent drug but distinct mass.[2]

A Certificate of Analysis (CoA) is a critical document that accompanies any high-purity chemical standard. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA is paramount to ensuring the validity and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical **Zafirlukast-d6** CoA, including the experimental methods used for its characterization.

Zafirlukast-d6: Certificate of Analysis Summary

The following table represents a typical Certificate of Analysis for **Zafirlukast-d6**, summarizing the key quality control tests and their specifications.



Test Parameter	Method	Specification	Result
Identification			
Appearance	Visual Inspection	White to Pale Yellow Solid	Conforms
¹ H-NMR	Nuclear Magnetic Resonance	Conforms to Structure	Conforms
Mass Spectrum	ESI-MS	Conforms to Structure	Conforms
Purity & Impurities			
Chemical Purity by HPLC	RP-HPLC (UV at 235 nm)	≥ 98.0%	99.5%
Related Substances	RP-HPLC (UV at 235 nm)	Individual Impurity ≤ 0.5%	Conforms
Isotopic Purity			
Deuterium Enrichment	Mass Spectrometry (ESI-MS)	≥ 98 atom % D	99.2 atom % D
Isotopic Distribution (do-d5)	Mass Spectrometry (ESI-MS)	Report Results	do-d5 < 1.0%
Physical Properties			
Molecular Formula	-	C31H27D6N3O6S	C31H27D6N3O6S
Molecular Weight	-	581.71 g/mol	581.71 g/mol
Solubility	Visual	Soluble in Acetonitrile, DMSO	Soluble in Acetonitrile

Experimental Protocols and Interpretation

This section details the methodologies behind the tests listed in the CoA and provides guidance on interpreting the results.

Identification



The identity of the compound is confirmed through a combination of spectroscopic techniques.

- ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the structure of a molecule. For **Zafirlukast-d6**, the ¹H-NMR spectrum is compared to the spectrum of a non-deuterated Zafirlukast reference standard. The spectrum should be consistent with the known structure, with the key difference being the absence or significant reduction of proton signals at the positions where deuterium atoms have been incorporated.
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of Zafirlukast-d6 ([M+H]⁺ or [M-H]⁻). For Zafirlukast-d6 (MW = 581.71), the expected m/z would be approximately 582.72 for [M+H]⁺.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main compound from any impurities.[3][4]

- Methodology:
 - System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
 - Column: A C18 column, such as a Symmetry ODS C18 (4.6 mm x 250 mm, 5 μm), is commonly used.[3]
 - Mobile Phase: A typical mobile phase is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer or ammonium acetate).[3][5][6][7]
 For example, a gradient elution with 0.01 M ammonium acetate (pH 4.0) and a mixture of acetonitrile, methanol, and water could be employed for optimal separation of impurities.
 [8]
 - Flow Rate: A standard flow rate is 1.0 mL/min.[3][6]



- Detection: UV detection at a wavelength where Zafirlukast has significant absorbance, such as 235 nm.[3]
- Quantification: The purity is determined by calculating the area percentage of the main
 Zafirlukast-d6 peak relative to the total area of all peaks in the chromatogram.
- Interpretation: A result of 99.5% indicates that the sample is of high chemical purity, with only 0.5% of the UV-active components being impurities. The specification of ≥ 98.0% is a common standard for such reference materials.

Isotopic Purity by Mass Spectrometry

For a deuterated standard, confirming the isotopic purity is as crucial as determining the chemical purity. Mass spectrometry is the primary tool for this assessment.[9]

- Methodology:
 - System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into a mass spectrometer with an ESI source.
 - Analysis: High-resolution mass spectrometry allows for the separation and quantification
 of ions with very small mass differences. The analysis focuses on the molecular ion cluster
 to determine the distribution of species with different numbers of deuterium atoms
 (isotopologues).
 - Calculation of Deuterium Enrichment: The isotopic enrichment is calculated from the relative intensities of the peaks corresponding to the fully deuterated molecule (d6) and the species with fewer deuterium atoms (d0 to d5). The atom % D reflects the percentage of deuterium at the labeled positions.
- Interpretation: An enrichment of 99.2 atom % D signifies that at the six labeled positions, there is a 99.2% probability of finding a deuterium atom and a 0.8% chance of finding a hydrogen atom. Low levels of d₀-d₅ species are expected and confirm the high isotopic purity of the material.

Visualizing the Workflow and Concepts



Diagrams can help clarify complex workflows and analytical principles. The following are generated using the DOT language.

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